molecular formula C6H12OS B13509636 2-(But-3-en-1-yloxy)ethane-1-thiol

2-(But-3-en-1-yloxy)ethane-1-thiol

Cat. No.: B13509636
M. Wt: 132.23 g/mol
InChI Key: WKKDFAJETJERKU-UHFFFAOYSA-N
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Description

2-(But-3-en-1-yloxy)ethane-1-thiol is an organic compound with the molecular formula C6H12OS. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical and biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(But-3-en-1-yloxy)ethane-1-thiol can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion (HS-). The reaction proceeds via an S_N2 mechanism, where the nucleophile displaces the halide ion from the alkyl halide .

Industrial Production Methods

In industrial settings, thiols are often prepared using thiourea as the nucleophile. The reaction between thiourea and an alkyl halide yields an intermediate alkyl isothiourea salt, which is then hydrolyzed with aqueous base to produce the desired thiol .

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-1-yloxy)ethane-1-thiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 2-(But-3-en-1-yloxy)ethane-1-thiol exerts its effects involves the thiol group (-SH). Thiols are known to participate in redox reactions, where they can be oxidized to form disulfides and reduced back to thiols. This thiol-disulfide interconversion is crucial in maintaining the redox balance in biological systems and in the formation of disulfide bonds in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(But-3-en-1-yloxy)ethane-1-thiol is unique due to its specific structure, which includes both an alkene (but-3-en-1-yloxy) and a thiol (ethane-1-thiol) group. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

2-but-3-enoxyethanethiol

InChI

InChI=1S/C6H12OS/c1-2-3-4-7-5-6-8/h2,8H,1,3-6H2

InChI Key

WKKDFAJETJERKU-UHFFFAOYSA-N

Canonical SMILES

C=CCCOCCS

Origin of Product

United States

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